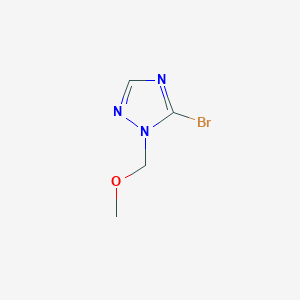

5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole

CAS No.: 1559064-18-4

Cat. No.: VC2582057

Molecular Formula: C4H6BrN3O

Molecular Weight: 192.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1559064-18-4 |

|---|---|

| Molecular Formula | C4H6BrN3O |

| Molecular Weight | 192.01 g/mol |

| IUPAC Name | 5-bromo-1-(methoxymethyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C4H6BrN3O/c1-9-3-8-4(5)6-2-7-8/h2H,3H2,1H3 |

| Standard InChI Key | HBFPIJXFRBWXBC-UHFFFAOYSA-N |

| SMILES | COCN1C(=NC=N1)Br |

| Canonical SMILES | COCN1C(=NC=N1)Br |

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole is characterized by its specific molecular structure featuring a five-membered 1,2,4-triazole ring with a bromine substituent at the 5-position and a methoxymethyl group at the 1-position. This arrangement contributes to its unique chemical properties and reactivity patterns observed in various chemical reactions.

Basic Identification Data

The compound contains a 1,2,4-triazole ring, which is a heterocyclic compound with three nitrogen atoms in a five-membered ring. The specific positioning of the bromine at the 5-position and the methoxymethyl group at the 1-position distinguishes this compound from other triazole derivatives and contributes to its particular chemical behavior and potential applications.

Structural Representation

The molecular structure of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole features a planar triazole ring with three nitrogen atoms at positions 1, 2, and 4. The bromine atom is attached to the carbon at position 5, while the methoxymethyl group (CH₃OCH₂-) is connected to the nitrogen at position 1. This arrangement creates a unique electronic distribution that influences its chemical reactivity and biological interactions .

Physicochemical Properties

Understanding the physicochemical properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is essential for predicting its behavior in various chemical reactions and evaluating its potential applications in pharmaceutical development and organic synthesis.

Physical Properties

| Property | Value | Note |

|---|---|---|

| Physical State | Solid | Predicted |

| Boiling Point | 275.3±42.0 °C | Predicted |

| Density | 1.80±0.1 g/cm³ | Predicted |

| pKa | -0.16±0.50 | Predicted |

These properties influence the compound's solubility, stability, and reactivity under various conditions. The relatively high boiling point suggests strong intermolecular forces, potentially due to hydrogen bonding and dipole-dipole interactions enabled by the nitrogen atoms in the triazole ring and the electronegative bromine atom.

Chemical Properties

The chemical behavior of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole is significantly influenced by its heterocyclic triazole ring and the presence of both bromine and methoxymethyl substituents. The triazole ring contributes to the compound's aromaticity and provides multiple nitrogen atoms that can participate in hydrogen bonding and act as Lewis bases in chemical reactions .

The bromine at the 5-position is susceptible to nucleophilic substitution reactions, making this compound a valuable building block in organic synthesis. The methoxymethyl group at the 1-position affects the electron distribution in the triazole ring and can influence the compound's reactivity and biological interactions .

Synthesis Methodologies

Several synthetic routes have been developed for the preparation of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole, each with specific advantages and limitations. Understanding these methodologies is crucial for efficient production of this compound for research and industrial applications.

General Synthetic Approach

The synthesis of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole typically involves a sequential approach starting from 1H-1,2,4-triazole or related precursors. Although the exact synthesis of this specific compound isn't detailed in the search results, we can draw parallels from the synthesis of similar triazole compounds.

A common approach may involve:

-

Formation of the basic triazole ring structure

-

Introduction of the methoxymethyl group at the 1-position through alkylation

-

Bromination at the 5-position using appropriate brominating agents

Related Synthetic Methods

By examining the synthesis of related compounds, we can infer potential methods for preparing 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole. For instance, the preparation method of 1-methyl-1H-1,2,4-triazole-3-methyl formate involves:

-

Mixing 1,2,4-triazole with potassium hydroxide and ethanol

-

Adding chloromethane and refluxing to obtain 1-methyl-1,2,4-triazole

-

Further modifications to introduce additional functional groups

Similarly, the synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole, which is structurally related to our target compound, provides insights into potential bromination strategies that could be adapted for 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole synthesis .

Comparative Analysis with Related Compounds

Comparing 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole with structurally similar compounds helps in understanding its unique properties and potential applications based on structural modifications.

Structural Comparison

The primary structural difference between these compounds is the substitution at the 1-position: 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole contains a methoxymethyl group (CH₃OCH₂-), whereas 5-bromo-1-methyl-1H-1,2,4-triazole has a simpler methyl group (CH₃-). This modification affects properties such as solubility, lipophilicity, and potentially biological activity .

Functional Implications of Structural Differences

The presence of the methoxymethyl group in 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole introduces an additional oxygen atom, which can:

-

Increase hydrogen bonding capacity

-

Alter the electronic distribution in the triazole ring

-

Modify the compound's ability to interact with biological targets

-

Change its solubility profile in various solvents

These differences can significantly impact the compound's behavior in chemical reactions and its potential applications in pharmaceutical development and other fields .

Applications and Research Directions

Based on the structural characteristics and chemical properties of 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole and related triazole compounds, several potential applications and research directions can be identified.

Synthetic Applications

In organic synthesis, 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole can serve as:

-

A building block for more complex molecules

-

An intermediate in the synthesis of specialized triazole derivatives

-

A reactant in cross-coupling reactions, utilizing the reactive bromine at the 5-position

-

A precursor for functionalized triazoles with potential applications in materials science

The bromine at the 5-position is particularly valuable for further synthetic transformations, including various metal-catalyzed coupling reactions that can introduce new carbon-carbon bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume